- Preparation of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione, China, , ,
Cas no 935-92-2 (2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione)
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,3,5-trimethyl-p-benzoquinone
- 2,3,5-Trimethylquinone
- 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
- TRIMETHYLQUINONE
- 2,3,5-Trimethyl-1,4-benzoquinone
- 2,3,5-trimethylbenzo-1,4-quinone
- 2,3,6-trimethyl-1,4-benzoquinone
- 2,3,6-trimethyl-p-benzoquinone
- Cumoquinone
- p-Pseudocumoquinone
- Pseudocumoquinone
- Trimethyl-1,4-benzoquinone
- Trimethylbenzoquinone
- Trimethyl-p-benzoquinone
- Trimethyl-p-quinone
- 2,3,5-trimethyl-2,5-cyclohexadien-1,4-dione
- 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
- 2,3,5-Trimethylbenzoquinone
- 2,3,6-Trimethylbenzoquinone
- Trimethylchinon [German]
- 2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione (ACI)
- Benzoquinone, trimethyl- (6CI)
- p-Benzoquinone, 2,3,5-trimethyl- (8CI)
- p-Benzoquinone, trimethyl- (5CI)
- 1,4-Cyclohexanedione, 2,3,5-trimethyl-
- NSC 93919
- ψ-Cumoquinone
- EN300-159713
- F16508
- 2,5-Trimethyl-1,4-benzoquinone
- DB-057413
- CHEMBL423039
- AKOS000493633
- W-109103
- 2,3,5-Trimethyl-[1,4]benzoquinone
- p-Benzoquinone, 2,3,5-trimethyl-
- 2,5-Trimethylquinone
- Trimethylchinon
- 2,4-dione, 2,3,5-trimethyl-
- NSC-93919
- BBL100342
- InChI=1/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H
- 2,5-Cyclohexadien-1,4-dione, 2,3,5-trimethyl-
- UNII-O26GU14U9E
- Benzoquinone, trimethyl-
- F3145-3278
- Z57265388
- 2,6-Trimethyl-p-benzoquinone
- O26GU14U9E
- Pseudocomoquinone
- Q27285228
- .psi.-Cumoquinone
- NSC93919
- 2,6-Trimethylbenzoquinone
- 2,5-Trimethyl-p-benzoquinone
- p-Benzoquinone,3,5-trimethyl-
- DS-3256
- 2,5-Trimethylbenzoquinone
- T3768
- EINECS 213-309-2
- SCHEMBL22805
- CS-0153133
- 935-92-2
- 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione
- STK040623
- NS00039575
- DTXSID5061320
- MFCD00045537
- SY115471
-
- MDL: MFCD00045537
- Inchi: 1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3
- InChI Key: QIXDHVDGPXBRRD-UHFFFAOYSA-N
- SMILES: O=C1C(C)=C(C)C(=O)C(C)=C1
Computed Properties
- Exact Mass: 150.06800
- Monoisotopic Mass: 150.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 18
- XLogP3: 1.8
- Topological Polar Surface Area: 34.1
Experimental Properties
- Density: 0.9820 (rough estimate)
- Melting Point: No data available
- Boiling Point: 215°C(lit.)
- Flash Point: 77.3±17.4 °C
- Refractive Index: 1.5470 (estimate)
- PSA: 34.14000
- LogP: 1.42090
- λmax: 255(MeOH)(lit.)
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:dangerous
- Hazard Statement: H301+H311-H315-H319
- Warning Statement: P264-P270-P280-P301+P310+P330-P302+P352+P312+P361+P364-P305+P351+P338+P337+P313-P405-P501
- Safety Instruction: H301+H311+H315+H319
- RTECS:GU4709600
- PackingGroup:III
- Storage Condition:0-10°C
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Customs Data
- HS CODE:2914690090
- Customs Data:
China Customs Code:
2914690090Overview:
2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Summary:
2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T864466-5g |
2,3,5-trimethyl-2,5-cyclohexadien-1,4-dione |
935-92-2 | 98% | 5g |
¥210.00 | 2022-09-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86030-5g |
2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione |
935-92-2 | 97% | 5g |
¥80.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86030-100g |
2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione |
935-92-2 | 97% | 100g |
¥1207.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86030-25g |
2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione |
935-92-2 | 97% | 25g |
¥302.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T86030-1g |
2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione |
935-92-2 | 97% | 1g |
¥25.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3768-1G |
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione |
935-92-2 | 98.0%(GC) | 1G |
1375CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF386-25g |
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione |
935-92-2 | 97% | 25g |
774CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF386-5g |
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione |
935-92-2 | 97% | 5g |
192.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF386-1g |
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione |
935-92-2 | 97% | 1g |
62.0CNY | 2021-07-13 | |
| TRC | T207361-100mg |
Trimethylquinone |
935-92-2 | 100mg |
$ 50.00 | 2022-06-02 |
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Production Method
Production Method 1
Production Method 2
Production Method 3
- H2O2-based selective oxidations by divanadium-substituted polyoxotungstate supported on nitrogen-doped carbon nanomaterials, Catalysis Today, 2020, 354, 196-203
Production Method 4
- Cu2+-containing composites based on zirconia and powdered cellulose: effect of surface charge on their complexation and catalytic properties, Khimicheskaya Fizika, 2014, 33(6), 27-36
Production Method 5
- Microwave-Assisted Synthesis of Manganese Oxide Octahedral Molecular Sieve (OMS-2) Nanomaterials under Continuous Flow Conditions, Journal of Physical Chemistry C, 2010, 114(34), 14417-14426
Production Method 6
- Highly Selective Oxidation of Alkylphenols to Benzoquinones with Hydrogen Peroxide over Silica-Supported Titanium Catalysts: Titanium Cluster Site versus Titanium Single Site, Advanced Synthesis & Catalysis, 2009, 351, 1877-1889
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
- Direct Anodic Conversion of 4-Hydroxybenzaldehydes into Benzoquinones, ACS Sustainable Chemistry & Engineering, 2023, 11(20), 7755-7764
Production Method 13
- Preparation of 2,3,5-trimethyl-1,4-benzoquinone by oxygen oxidation, China, , ,
Production Method 14
Production Method 15
- Environmentally Benign Oxidation of Alkylphenols to p-Benzoquinones: A Comparative Study of Various Ti-Containing Catalysts, Topics in Catalysis, 2014, 57(17-20), 1377-1384
Production Method 16
- Trimethyl-1,4-benzoquinone synthesis via 2,3,6-trimethylphenol catalytic oxidation by oxygen in the presence of non-Keggin-type Mo-V-phosphoric heteropoly acid solutions, Journal of Chemistry and Chemical Engineering, 2013, 7(9), 808-820
Production Method 17
Production Method 18
- Oxidation of 2,3,6-trimethylphenol with potassium peroxymonosulfate catalyzed by iron and cobalt phthalocyanine tetrasulfonates in a methanol-water mixture, Applied Catalysis, 2008, 340(1), 52-58
Production Method 19
Production Method 20
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Raw materials
- Phenol, trimethyl-
- 4-hydroxy-2,3,5-trimethylbenzaldehyde
- Trimethylhydroquinone
- 2,3,6-Trimethylphenol
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Preparation Products
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Suppliers
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
Introduction to 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione (CAS No. 935-92-2)
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione, identified by its Chemical Abstracts Service (CAS) number 935-92-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic ketone exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as a precursor in the development of biologically active molecules.
The molecular structure of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione consists of a cyclohexane ring substituted with three methyl groups at the 2-, 3-, and 5-positions, along with two ketone groups at the 1- and 4-positions. This arrangement imparts a high degree of steric hindrance and electronic complexity, making it a versatile intermediate in organic synthesis. The presence of conjugated double bonds and carbonyl groups allows for diverse chemical transformations, including Diels-Alder reactions, Michael additions, and oxidation processes.
In recent years, the interest in 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione has been fueled by its role in the synthesis of complex natural products and pharmacologically relevant compounds. Researchers have leveraged its reactive sites to construct intricate scaffolds that mimic bioactive molecules found in plants and microorganisms. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
One of the most compelling aspects of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione is its utility in constructing polycyclic frameworks. The combination of methyl groups and ketone functionalities creates a rigid core that can be further functionalized to produce heterocyclic structures. These structures are of particular interest in medicinal chemistry due to their ability to interact with biological targets in specific ways. For example, recent studies have demonstrated the use of this compound in generating indole derivatives, which are known for their wide range of biological activities.
The synthetic versatility of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione has also made it a valuable tool in materials science. Its ability to undergo polymerization reactions has led to the development of novel polymeric materials with unique properties. These materials have potential applications in coatings, adhesives, and even electronic devices due to their tunable chemical composition and physical characteristics.
Recent advancements in computational chemistry have further enhanced the understanding of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione's reactivity. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interaction with other molecules. This computational approach has enabled researchers to predict the outcomes of complex synthetic pathways with greater accuracy before conducting experimental trials.
The pharmaceutical industry has been particularly keen on exploring derivatives of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione due to its structural motif's similarity to known bioactive compounds. Researchers have synthesized various analogs to evaluate their efficacy as drug candidates. Some notable examples include derivatives designed to modulate neurotransmitter receptors or inhibit key enzymes in cancer cell proliferation. These efforts underscore the compound's potential as a building block for next-generation therapeutics.
The environmental impact of synthesizing and utilizing 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione is another area of growing interest. Green chemistry principles have guided efforts to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. Catalytic processes have been particularly effective in improving yields while adhering to environmental standards. These innovations not only enhance efficiency but also align with global efforts to promote sustainable chemical practices.
The future prospects for 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione are promising given its multifaceted applications. As research continues to uncover new synthetic strategies and biological activities associated with this compound and its derivatives,its importance is likely to grow further。Collaborative efforts between academia and industry will be crucial in translating these findings into practical applications that benefit society.
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